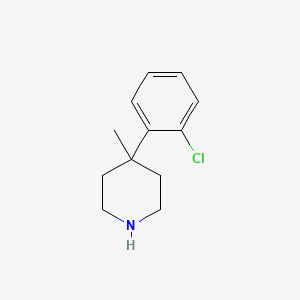

4-(2-Chlorophenyl)-4-methylpiperidine

Description

Significance of Piperidine (B6355638) Derivatives in Chemical Research

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry and drug design. nih.govresearchgate.net Its structural motif is prevalent in a vast array of pharmaceuticals and naturally occurring alkaloids. nih.govencyclopedia.pub Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, demonstrating a broad spectrum of pharmacological activities. nih.govencyclopedia.pub These include applications as anticancer agents, treatments for Alzheimer's disease, analgesics, antipsychotics, and antimicrobials, among others. encyclopedia.pubijnrd.org

The versatility of the piperidine scaffold stems from its ability to be readily functionalized at various positions, allowing for the fine-tuning of physicochemical properties and biological activity. thieme-connect.com This adaptability enables chemists to explore structure-activity relationships (SARs) systematically, optimizing efficacy, selectivity, and pharmacokinetic profiles of potential drug candidates. nbinno.com The introduction of different substituents on the piperidine ring can significantly influence a molecule's binding affinity to target receptors or enzymes. thieme-connect.comnbinno.com Furthermore, the piperidine structure can serve as a key building block for the synthesis of more complex molecular architectures. nbinno.com Its presence in numerous approved drugs underscores its importance and continued relevance in modern drug discovery programs. thieme-connect.com

Rationale for Focused Academic Investigation of 4-(2-Chlorophenyl)-4-methylpiperidine

The focused investigation of this compound is predicated on the established importance of the 4-arylpiperidine framework in medicinal chemistry. The substitution pattern on both the phenyl ring and the piperidine ring is crucial for determining the compound's properties. The presence of a chlorine atom on the phenyl ring, particularly at the ortho (2-position), can significantly impact the molecule's conformation and electronic properties due to steric and inductive effects. This, in turn, can influence its interaction with biological targets.

The methyl group at the 4-position of the piperidine ring, alongside the 2-chlorophenyl group at the same position, creates a quaternary carbon center. This structural feature can lock the conformation of the piperidine ring and influence its lipophilicity and metabolic stability. The study of specifically substituted analogs like this compound allows researchers to probe the effects of these precise structural modifications. Academic research into such compounds contributes to a deeper understanding of the SAR of the broader class of 4-arylpiperidines, which are known to be key intermediates in the synthesis of various biologically active compounds. google.comguidechem.com By systematically synthesizing and characterizing novel derivatives, a library of compounds can be built, providing valuable data for the design of future molecules with specific chemical or biological profiles.

Scope and Objectives of the Research Outline in Fundamental Organic Chemistry

The primary scope of a fundamental organic chemistry investigation into this compound encompasses its synthesis, purification, and structural elucidation. The objectives are to establish efficient and reproducible synthetic pathways, to characterize the compound unambiguously using modern analytical techniques, and to study its fundamental chemical properties and three-dimensional structure.

Key objectives of this research outline include:

Synthesis: To develop and optimize synthetic routes to this compound. This involves exploring different reaction methodologies, starting materials, and reaction conditions to achieve high yields and purity.

Purification and Characterization: To isolate the target compound in a highly pure form using techniques such as column chromatography and recrystallization. Subsequent characterization would involve a comprehensive analysis using spectroscopic methods.

Structural Analysis: To confirm the molecular structure and connectivity of the synthesized compound. This involves detailed interpretation of spectroscopic data.

Physicochemical Properties: To determine key physical and chemical properties of the compound, which are essential for its handling, storage, and potential future applications.

The data generated from these fundamental studies provide a crucial foundation for any subsequent exploration of this molecule in other scientific disciplines.

Chemical Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 849106-50-9 appchemical.com |

| Molecular Formula | C12H16ClN appchemical.com |

| Molecular Weight | 209.7151 g/mol appchemical.com |

Structure

3D Structure

Properties

CAS No. |

849106-50-9 |

|---|---|

Molecular Formula |

C12H16ClN |

Molecular Weight |

209.71 g/mol |

IUPAC Name |

4-(2-chlorophenyl)-4-methylpiperidine |

InChI |

InChI=1S/C12H16ClN/c1-12(6-8-14-9-7-12)10-4-2-3-5-11(10)13/h2-5,14H,6-9H2,1H3 |

InChI Key |

ADZLIGRFSIUJBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCNCC1)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 2 Chlorophenyl 4 Methylpiperidine and Its Analogues

Overview of Established Synthetic Routes for Piperidine (B6355638) Ring Formation

Traditional methods for constructing the piperidine ring have been refined over decades and remain fundamental in organic synthesis. These routes can be broadly categorized into cyclization strategies, hydrogenation or reduction of pyridine (B92270) precursors, and condensation reactions to form key intermediates like piperidones.

Cyclization Strategies for Piperidine Ring Assembly

Intramolecular cyclization is a powerful strategy for forming the piperidine ring, involving the formation of one or more carbon-carbon or carbon-nitrogen bonds on an acyclic precursor. nih.gov A variety of methods fall under this category, each offering unique advantages in terms of substrate scope and stereocontrol.

Aza-Prins Cyclization : This reaction involves the cyclization of a homoallylic amine with an aldehyde, typically promoted by a Lewis acid. nih.govacs.org The process generates a 4-halopiperidine if a halide source is present, which can then be further functionalized. acs.org This method is particularly useful for creating substituted piperidines with control over stereochemistry. acs.orgresearchgate.netnih.gov

Intramolecular Aza-Michael Reactions : This approach involves the cyclization of an amine onto a tethered α,β-unsaturated carbonyl or nitrile moiety. It is a straightforward method for constructing the piperidine skeleton, often catalyzed by organocatalysts to achieve high enantioselectivity. nih.gov

Radical Cyclizations : Radical-mediated reactions provide another avenue for piperidine ring formation. For instance, the cyclization of 1,6-enynes can be initiated by a radical source to form polysubstituted piperidines. nih.gov Electrolysis or copper catalysis can also be used to initiate intramolecular C-H amination/cyclization cascades. nih.gov

Reductive Amination Cascades : These reactions can involve the intramolecular cyclization of amino-aldehydes or amino-ketones. For example, the iron-catalyzed reductive amination of ω-amino fatty acids using phenylsilane (B129415) can produce piperidines through a sequence of imine formation, cyclization, and reduction of the resulting piperidinone intermediate. nih.gov

Table 1: Comparison of Cyclization Strategies for Piperidine Synthesis

| Strategy | Key Reactants | Typical Catalyst/Reagent | Key Features |

| Aza-Prins Cyclization | Homoallylic amine, Aldehyde | Lewis Acid (e.g., ZrCl₄, HBF₄·OEt₂) | Forms 4-substituted piperidines; can be stereoselective. nih.govacs.orgresearchgate.net |

| Intramolecular Aza-Michael | Amine with tethered α,β-unsaturated system | Organocatalyst | Forms di- and tri-substituted piperidines; often highly enantioselective. nih.gov |

| Radical Cyclization | Unsaturated amines, 1,6-enynes | Radical initiator (e.g., triethylborane), Electrolysis | Forms polysubstituted piperidines; regioselectivity can be solvent-dependent. nih.gov |

| Reductive Amination Cascade | Amino-aldehydes, ω-amino acids | Metal catalyst (e.g., Iron complex), Silane | One-pot formation of piperidines from linear precursors. nih.gov |

Hydrogenation and Reduction Approaches to Piperidine Scaffolds

The reduction of readily available pyridine and its derivatives is one of the most common and direct methods for synthesizing piperidine scaffolds. nih.govdtic.mil This approach is attractive due to the wide commercial availability of substituted pyridines. acs.org

Catalytic hydrogenation of the pyridine ring is typically performed using transition metal catalysts such as rhodium, iridium, palladium, ruthenium, or nickel under a hydrogen atmosphere. nih.govdtic.milacs.orgchemrxiv.org While effective, these reactions often require harsh conditions like high pressure and temperature. nih.gov Recent advancements have focused on developing more selective and milder hydrogenation conditions. For example, iridium(III)-catalyzed ionic hydrogenation allows for the reduction of pyridines with exceptional tolerance for sensitive functional groups like nitro, azido, and bromo groups. chemrxiv.org

Another key strategy involves the reduction of piperidone intermediates. For the synthesis of 4-(2-Chlorophenyl)-4-methylpiperidine, a common pathway involves the creation of a 4-(2-chlorophenyl)-4-methyl-1,2,3,6-tetrahydropyridine intermediate, which is then reduced to the final piperidine. auctoresonline.orgnih.gov Similarly, 4-piperidones can be reduced to the corresponding 4-piperidinols, which serve as versatile intermediates. dtic.mil

Table 2: Selected Catalysts for Pyridine Hydrogenation

| Catalyst System | Substrate | Key Advantages |

| Iridium(III) Complex | Multi-substituted Pyridines | High tolerance for reducible functional groups (nitro, azido, bromo). chemrxiv.org |

| Rhodium-based Catalysts | Pyridinium Salts | Enables reductive transamination to form N-aryl piperidines under mild conditions. nih.govdicp.ac.cn |

| [Ir(COD)Cl]₂ / BINAP | N-Iminopyridinium Ylides | Allows for efficient catalytic enantioselective hydrogenation. acs.org |

| Palladium/Carbon (Pd/C) | Pyridines, Dihydropyridines | Widely used, commercially available, effective for complete saturation. google.comnih.gov |

Mannich Condensation Reactions in Substituted Piperidone Synthesis

The Mannich reaction is a cornerstone in the synthesis of 4-piperidones, which are essential precursors for 4,4-disubstituted piperidines. mdma.chchemrevlett.com This multicomponent reaction typically involves the condensation of an amine, an aldehyde (like formaldehyde), and a ketone with two α-hydrogens. chemrevlett.comresearchgate.net

In the context of synthesizing analogues of this compound, a Mannich-type reaction can be employed to construct a 2,6-diaryl- or 2,6-dialkyl-4-oxopiperidine core. chemrevlett.com This piperidone can then be subjected to a Grignard reaction with a 2-chlorophenylmagnesium bromide reagent to install the aryl group at the C4 position, followed by dehydration and reduction. A variation involves a vinylogous Mannich reaction, which can assemble multi-substituted chiral piperidines and has been applied to the synthesis of natural alkaloids. rsc.org The nitro-Mannich (aza-Henry) reaction is another powerful variant for creating β-nitroamines, which are versatile intermediates in drug synthesis. researchgate.net

Development of Novel and Green Chemistry-Oriented Synthetic Pathways

In response to the growing need for sustainable chemical manufacturing, significant effort has been directed toward developing greener synthetic routes for piperidines. These methods aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Catalyst-Free and Environmentally Benign Methodologies

Modern synthetic chemistry is increasingly moving away from the use of expensive and toxic heavy metal catalysts. One-pot reactions that proceed without a catalyst under mild conditions are highly desirable. For example, the synthesis of piperidines from halogenated amides has been achieved in a one-pot reaction that integrates amide activation, nitrile ion reduction, and intramolecular nucleophilic substitution without any metal catalyst. researchgate.net

The principles of green chemistry also encourage the use of safer solvents and reagents. Research has explored replacing piperidine itself, which is a controlled and toxic substance, with greener alternatives like 4-methylpiperidine (B120128) for specific applications such as Fmoc removal in solid-phase peptide synthesis. researchgate.net Furthermore, reductive amination processes are being developed using biomass-derived starting materials, presenting a renewable pathway to piperidine synthesis. researchgate.net

Flow Chemistry Applications in Piperidine Synthesis

Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. youtube.com These benefits include enhanced safety, better temperature and pressure control, improved reproducibility, and easier scalability. youtube.comunimi.it

The application of electrochemical flow microreactors has proven to be an efficient and green method for synthesizing piperidine derivatives. beilstein-journals.org By using a microreactor with a large specific surface area, the electroreductive cyclization of imines with dihaloalkanes can be performed efficiently without toxic reagents like mercury, which was used in earlier batch methods. beilstein-journals.org This technology enables the synthesis of piperidines on a preparative scale through continuous electrolysis, showcasing a significant advancement in sustainable production. beilstein-journals.org Flow chemistry platforms are increasingly used for library generation in early drug discovery, allowing for the rapid and automated synthesis of diverse heterocyclic compounds. youtube.comdurham.ac.uk

Mechanistic Investigations of Key Synthetic Transformations

The synthesis of 4-aryl-4-alkylpiperidines, such as this compound, relies on strategic bond formations to construct the core heterocyclic scaffold and install the requisite substituents. Mechanistic investigations into these transformations are crucial for optimizing reaction conditions, controlling stereochemistry, and expanding the substrate scope. The key transformations involve the formation of specific carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.

Detailed Reaction Mechanisms of Carbon-Carbon and Carbon-Heteroatom Bond Formations

The construction of the this compound structure requires the precise formation of the piperidine ring (C-N bonds) and the installation of the 2-chlorophenyl group at the C4 position (C-C bond).

Carbon-Carbon Bond Formation Mechanisms

The introduction of the 2-chlorophenyl group onto the C4 position of the piperidine ring is a critical C-C bond-forming step. One of the most direct and widely employed methods is the nucleophilic addition of an organometallic reagent to a 4-piperidone (B1582916) precursor.

Grignard Reaction: The addition of a Grignard reagent, such as 2-chlorophenylmagnesium bromide, to an N-protected 4-piperidone is a classic and effective strategy. google.com The mechanism begins with the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the piperidone. wikipedia.org This attack proceeds through a six-membered ring transition state, forming a magnesium alkoxide intermediate. wikipedia.org Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol, an N-protected 4-(2-chlorophenyl)-4-hydroxypiperidine. google.comadichemistry.com This alcohol is a key intermediate that can be further processed to the final product.

Table 1: Grignard Reaction for Aryl Group Installation

| Step | Description | Reactants | Intermediate/Product |

| 1 | Nucleophilic Addition | N-protected-4-piperidone, 2-Chlorophenylmagnesium bromide | Magnesium alkoxide intermediate |

| 2 | Acidic Workup | Magnesium alkoxide, H₃O⁺ | N-protected 4-(2-chlorophenyl)-4-hydroxypiperidine |

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods often employ transition metal catalysis for C-C bond formation due to their high efficiency and functional group tolerance. mdpi.comthermofisher.com For instance, a Negishi coupling can be used to directly form the C4-aryl bond. deepdyve.com This reaction involves the coupling of an organozinc reagent (e.g., a 4-piperidylzinc iodide) with an aryl halide (e.g., 1-bromo-2-chlorobenzene). The catalytic cycle is believed to proceed through three fundamental steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the aryl-halide bond to form a Pd(II) complex.

Transmetalation: The organozinc reagent transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst. mdpi.com

Carbon-Heteroatom Bond Formation Mechanisms

The formation of the piperidine ring itself involves the creation of two carbon-nitrogen bonds. Intramolecular cyclization is a common and powerful strategy to achieve this. nih.govresearchgate.net

Intramolecular Nucleophilic Substitution: A common pathway involves the cyclization of a linear precursor containing an amine and a suitable leaving group. For example, a 5-haloalkylamine can undergo an intramolecular SN2 reaction where the nitrogen atom acts as a nucleophile, attacking the carbon bearing the halogen. This one-step process forms the six-membered piperidine ring directly. nih.gov

Reductive Amination Cascade: The piperidine ring can be formed via an intramolecular cyclization of a precursor containing both an amine and a carbonyl group (an amino-ketone or amino-aldehyde). nih.gov The reaction is typically acid-catalyzed, where protonation of the carbonyl group activates it for nucleophilic attack by the tethered amine. This forms a cyclic carbinolamine or hemiaminal intermediate, which then dehydrates to form a cyclic iminium ion. The highly electrophilic iminium ion is then reduced in situ (e.g., with sodium borohydride) to yield the final piperidine ring. nih.gov

Role of Intermediates in Reaction Pathway Elucidation

The identification and study of reaction intermediates are fundamental to understanding reaction mechanisms and optimizing synthetic routes. In the synthesis of 4-arylpiperidines, several key intermediates dictate the reaction outcome.

Iminium Ions: Cyclic iminium ions are pivotal intermediates in numerous piperidine syntheses. chemrxiv.orgacs.org As seen in intramolecular reductive amination, the formation of the tetrahydropyridinium ion is the key step preceding reduction. nih.gov This intermediate is highly electrophilic and its formation is often the rate-determining step. acs.org In other advanced methods, such as [4+2] cycloadditions, N-alkenyl iminium ions are generated in situ and act as reactive 2-azadiene synthons, enabling the rapid construction of complex piperidine frameworks. acs.org The stability and reactivity of these iminium intermediates can be tuned by adjusting substituents and reaction conditions, thereby controlling the stereochemical outcome of the synthesis. chemrxiv.orgresearchgate.net

Organometallic Complexes: In transition metal-catalyzed reactions, the entire catalytic cycle is composed of transient organometallic intermediates. mdpi.comdeepdyve.com For example, in palladium-catalyzed cross-couplings, the organopalladium(II) complexes formed after oxidative addition and transmetalation are the central intermediates where the new C-C bond is forged. mdpi.com Characterizing these species, or their stable analogues, provides direct insight into the catalytic pathway, catalyst stability, and the factors controlling the efficiency of the crucial reductive elimination step.

Carbinolamine and Tertiary Alcohol Intermediates: In syntheses starting from carbonyl precursors, carbinolamines (in reductive amination) and tertiary alcohols (in Grignard additions) are key, often isolable, intermediates. google.comnih.gov The formation of the 4-aryl-4-hydroxypiperidine via the Grignard pathway confirms the successful C-C bond formation before subsequent functional group manipulation is undertaken. google.com The stability of these intermediates allows for a stepwise approach to the final target molecule.

Table 2: Key Intermediates in Piperidine Synthesis

| Intermediate | Synthetic Transformation | Role in Pathway Elucidation |

| Cyclic Iminium Ion | Intramolecular Reductive Amination, [4+2] Cycloaddition | Confirms cyclization prior to reduction; acts as the key electrophile that determines regioselectivity and stereoselectivity. nih.govacs.org |

| Organopalladium(II) Complex | Negishi Cross-Coupling | Central species in the catalytic cycle; its structure and reactivity determine the efficiency of C-C bond formation. mdpi.com |

| Magnesium Alkoxide | Grignard Reaction | Immediate product of nucleophilic addition; its existence confirms the C-C bond formation before hydrolytic workup. wikipedia.org |

| Carbinolamine | Intramolecular Reductive Amination | Precursor to the iminium ion; its formation represents the initial ring-closing step. nih.gov |

Stereochemical Considerations in the Synthesis of 4 2 Chlorophenyl 4 Methylpiperidine Isomers

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For 4-(2-chlorophenyl)-4-methylpiperidine, where the C4 carbon is a stereocenter, this means selectively forming either the (R)- or (S)-isomer. Key strategies include the use of chiral starting materials or chiral catalysts.

Chiral Pool Approaches and Chiral Auxiliaries

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. rsc.org This method incorporates a pre-existing stereocenter into the synthetic route, which then directs the stereochemistry of subsequent transformations. For piperidine (B6355638) synthesis, amino acids are common chiral pool sources. documentsdelivered.com

Another strategy involves the use of chiral auxiliaries. ru.nl A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. This method allows for the asymmetric synthesis of chiral compounds from achiral precursors. For example, chiral oxazolidinones derived from amino acids have been synthesized as potential chiral auxiliaries. nih.gov Relayed asymmetric induction is a technique where a chiral auxiliary is installed prior to the stereochemistry-determining step to control the formation of a specific diastereoisomer. ru.nl

Asymmetric Catalysis in Piperidine Construction

Asymmetric catalysis is a powerful tool for enantioselective synthesis, employing a chiral catalyst to favor the formation of one enantiomer over the other. cardiff.ac.ukumontreal.ca This approach is highly efficient as a small amount of the catalyst can generate a large quantity of the desired product. cardiff.ac.uk

Various asymmetric catalytic methods have been developed for the synthesis of chiral piperidines. nih.govnih.gov For instance, rhodium-catalyzed asymmetric reductive Heck reactions of boronic acids with pyridine (B92270) derivatives have been used to produce enantioenriched 3-substituted piperidines. nih.gov Copper-catalyzed cyclizative aminoboration is another method for synthesizing chiral 2,3-cis-disubstituted piperidines with high enantioselectivity. nih.gov The stereochemical outcome in these reactions is often controlled by non-covalent interactions between the substrate and the chiral catalyst. nih.gov Furthermore, chiral phosphines have been employed as organocatalysts in the enantioselective annulation of imines with allenes to furnish functionalized piperidine derivatives. nih.gov

Below is a table summarizing various asymmetric catalytic approaches for piperidine synthesis:

| Catalytic System | Reaction Type | Product Type | Enantiomeric Excess (ee) |

| Rh-catalyst | Asymmetric Reductive Heck | 3-Substituted Piperidines | High |

| Cu/(S, S)-Ph-BPE | Cyclizative Aminoboration | 2,3-cis-Disubstituted Piperidines | 91–98% |

| Chiral Phosphepine | [4+2] Annulation | Functionalized Piperidines | Very Good |

Diastereoselective Synthesis Approaches

Diastereoselective synthesis focuses on controlling the formation of diastereomers, which are stereoisomers that are not mirror images of each other. In the context of substituted piperidines, this often involves controlling the relative stereochemistry of multiple stereocenters.

Control of Diastereoselectivity in Cyclization Reactions

The formation of the piperidine ring through cyclization is a key step where diastereoselectivity can be controlled. lookchem.com The stereochemical outcome of these reactions can be influenced by the reaction conditions and the nature of the reactants. For example, in a modular 5+1 cyclization approach, the cyclization of aldehyde substrates predominantly yielded trans-disubstituted piperidines. lookchem.com The stereoselection in such reactions often occurs under kinetic control, meaning the product distribution is determined by the relative rates of formation of the different diastereomers. lookchem.com

Radical cascade cyclizations represent another powerful method for constructing complex molecular structures with multiple stereogenic centers in a single step. nih.gov While controlling enantioselectivity in these reactions can be challenging, metalloradical catalysis has emerged as a promising approach to control both diastereoselectivity and enantioselectivity. nih.gov

Influence of Substituent Effects on Stereochemical Outcome

The nature and position of substituents on the piperidine ring or its precursors can significantly influence the stereochemical outcome of a reaction. These substituent effects can be steric or electronic in nature. For example, in the synthesis of 4-aryl-3-methyl-4-piperidinemethanols, the key reactions to control the C3-C4 relative stereochemistry were an alkoxymethylation of a metalloenamine and a nucleophilic substitution of a fluoroarene. nih.gov

The stereochemical consequence of tandem reactions can also be dependent on the amine protecting group. researchgate.net Different protecting groups can favor the formation of different diastereomers. Furthermore, in the synthesis of polysubstituted piperidines through visible-light-driven silylative cyclization of aza-1,6-dienes, the geometry of the olefin was found to be closely associated with the cis-stereoselectivity. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 4 2 Chlorophenyl 4 Methylpiperidine

Electrophilic and Nucleophilic Substitution Reactions on the Piperidine (B6355638) Ring and Phenyl Moiety

The piperidine ring, being a saturated heterocyclic amine, is generally resistant to electrophilic substitution on its carbon atoms due to the lack of pi-electrons. Reactions typically occur at the nitrogen atom, which possesses a lone pair of electrons.

Nucleophilic aromatic substitution (SNAr) on the chlorophenyl ring is also a potential reaction pathway. wikipedia.org Typically, SNAr reactions require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom). libretexts.orgpressbooks.pub In 4-(2-chlorophenyl)-4-methylpiperidine, the absence of such activating groups renders the chlorophenyl ring relatively inert to nucleophilic attack under standard conditions. libretexts.org For substitution to occur, harsh reaction conditions or the use of very strong nucleophiles would likely be necessary. libretexts.org The mechanism for such a reaction would proceed through a two-step addition-elimination process, involving the formation of a transient, negatively charged Meisenheimer complex. pressbooks.pub

Transformations Involving the Piperidine Nitrogen Atom

The nitrogen atom of the piperidine ring is a key center of reactivity due to its nucleophilic and basic character. It readily participates in a variety of transformations, including N-alkylation and N-acylation.

N-Alkylation: This reaction involves the treatment of this compound with an alkyl halide. The nitrogen atom acts as a nucleophile, displacing the halide and forming a new carbon-nitrogen bond. This process can lead to the formation of tertiary amines. The reaction conditions can be controlled to favor monoalkylation and avoid the formation of quaternary ammonium (B1175870) salts, for instance by using a base to neutralize the acid formed during the reaction. researcher.life

N-Acylation: The piperidine nitrogen can also be acylated using acylating agents such as acyl chlorides or anhydrides. This reaction results in the formation of an N-acylpiperidine derivative (an amide). These reactions are typically straightforward and proceed under mild conditions.

| Transformation | Reagent Example | Product Type |

| N-Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide |

Reactivity of the Chlorophenyl Substituent

The chlorine atom on the phenyl ring is the primary site of reactivity for this substituent. As a halogen, it can be displaced through nucleophilic aromatic substitution, although as previously mentioned, this requires forcing conditions due to the lack of activating groups on the aromatic ring. nih.gov

Another potential transformation involving the chlorophenyl group is its participation in cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions, could be employed to form new carbon-carbon or carbon-nitrogen bonds at the position of the chlorine atom. These reactions are versatile synthetic tools for modifying the aromatic portion of the molecule.

Studies on Conformational Dynamics and Inversion Barriers of the Piperidine Ring

The six-membered piperidine ring of this compound typically adopts a chair conformation to minimize steric strain. In this conformation, substituents can occupy either axial or equatorial positions. For a 4-substituted piperidine, the substituent (in this case, the 2-chlorophenyl group and the methyl group at the same carbon) will influence the conformational equilibrium.

Computational and experimental studies on related substituted piperidines, such as fluorinated derivatives, have shown that the conformational preferences are governed by a combination of factors including steric hindrance, dipole-dipole interactions, and hyperconjugation. nih.govnih.govresearchgate.net In the case of this compound, the bulky 2-chlorophenyl group would be expected to have a strong preference for the equatorial position to minimize 1,3-diaxial interactions.

The piperidine ring is not static and undergoes a process of ring inversion, where one chair conformation flips to another. This process has an associated energy barrier. Additionally, the nitrogen atom can undergo inversion. The energy barriers for these processes can be studied using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org For N-methylpiperidine, the nitrogen inversion barrier is relatively low. The presence of bulky substituents on the ring can influence the rate of both ring and nitrogen inversion.

| Conformational Feature | Description | Influencing Factors |

| Ring Conformation | Predominantly a chair conformation. | Steric hindrance from substituents. |

| Substituent Orientation | The 2-chlorophenyl group is expected to preferentially occupy the equatorial position. | Minimization of 1,3-diaxial strain. |

| Ring Inversion | The piperidine ring can flip between two chair conformations. | Energy barrier is influenced by the nature of substituents. |

| Nitrogen Inversion | The nitrogen atom can invert its pyramidal geometry. | The energy barrier can be affected by N-substituents and ring substitution. |

Computational Chemistry and Theoretical Investigations of 4 2 Chlorophenyl 4 Methylpiperidine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of electronic structure and the prediction of reactivity. These methods solve the Schrödinger equation, or approximations of it, to determine the distribution of electrons within a molecule and its corresponding energy.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. rsc.orgresearchgate.net This method is used to determine the ground-state electronic structure of molecules by calculating the electron density rather than the complex many-electron wavefunction. For a molecule such as 4-(2-Chlorophenyl)-4-methylpiperidine, DFT is employed to perform geometry optimization, a process that finds the lowest energy arrangement of atoms, corresponding to the most stable molecular structure.

Typically, calculations are performed using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p) or def2-TZVP. rsc.orgrsc.org The functional describes the exchange-correlation energy, a key component of the total electronic energy, while the basis set is a set of mathematical functions used to build the molecular orbitals. The output of a geometry optimization provides precise data on bond lengths, bond angles, and dihedral angles. For instance, in studies of related substituted piperidines, DFT has been used to confirm the chair conformation as the most stable arrangement of the piperidine (B6355638) ring and to determine the orientation of its substituents. rsc.orgacs.org The stability of the molecule is quantified by its total electronic energy, with lower values indicating greater stability.

Table 1: Representative Geometric Parameters for a Substituted Piperidine Ring Calculated via DFT The following data is illustrative and based on typical values for 4-arylpiperidine derivatives.

| Parameter | Atom(s) Involved | Typical Calculated Value |

| Bond Length | C-N | 1.46 Å |

| Bond Length | C-C (ring) | 1.53 Å |

| Bond Angle | C-N-C | 111.5° |

| Bond Angle | N-C-C | 110.8° |

| Dihedral Angle | C-N-C-C | -55.2° |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. nih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. nih.gov A large gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. nih.gov

For piperidine derivatives, DFT calculations show that the HOMO is often localized on the piperidine and diazepane binding sites, while the LUMO is typically found on the π orbitals of the phenyl ring. researchgate.net From the energies of the HOMO and LUMO, several chemical reactivity descriptors can be calculated:

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Global Hardness (η): Represents the resistance to change in electron distribution. nih.gov

Global Softness (σ): The reciprocal of hardness, indicating how easily a molecule will undergo electronic change. nih.gov

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors provide a quantitative basis for predicting how this compound might interact with other chemical species. researchgate.net

Table 2: Illustrative Chemical Reactivity Descriptors Calculated from HOMO-LUMO Energies Values are representative for substituted piperidine derivatives and are expressed in electron volts (eV).

| Descriptor | Formula | Typical Calculated Value (eV) |

| HOMO Energy | EHOMO | -6.40 |

| LUMO Energy | ELUMO | -2.05 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.35 |

| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | 4.23 |

| Global Hardness (η) | (ELUMO - EHOMO)/2 | 2.18 |

| Global Softness (σ) | 1/η | 0.46 |

| Electrophilicity Index (ω) | χ²/2η | 4.10 |

Molecular Modeling and Conformational Landscape Analysis

The biological activity and physical properties of flexible molecules like this compound are heavily influenced by their three-dimensional shape or conformation. researchgate.net Molecular modeling techniques are used to explore the conformational landscape, identifying the different shapes the molecule can adopt and their relative energies.

For a substituted piperidine, the ring can exist in several conformations, including the stable "chair" form and higher-energy "boat" and "twist-boat" forms. rsc.org The substituents on the ring can be oriented in either an "axial" (perpendicular to the ring's plane) or "equatorial" (in the plane of the ring) position. Computational methods, particularly DFT, are used to calculate the relative energies of these different conformations. acs.org

In the case of this compound, the piperidine ring is expected to adopt a chair conformation. The bulky 2-chlorophenyl and methyl groups at the C4 position will have a significant influence on the stability of different isomers. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance. However, complex electronic effects, such as hyperconjugation and electrostatic interactions, can sometimes favor the axial position. researchgate.net Theoretical calculations can precisely quantify these energy differences, predicting the most stable conformer and the energy barriers between different conformations. rsc.org

Computational chemistry is also instrumental in mapping out the mechanisms of chemical reactions. By simulating a reaction pathway, researchers can identify the transition state—the highest energy point along the reaction coordinate that connects reactants to products. The energy of this transition state determines the activation energy of the reaction.

For a molecule like this compound, this could involve simulating its synthesis or its metabolic transformation. For example, studies on the lithiation of N-Boc-2-arylpiperidines have used DFT and variable temperature NMR (VT-NMR) spectroscopy to investigate the rotational barriers of the N-Boc group and determine the activation parameters (ΔH‡, ΔS‡, and ΔG‡) for the process. acs.orgnih.gov Such simulations provide a step-by-step view of bond-breaking and bond-forming processes, revealing mechanistic details that are often difficult to observe experimentally.

Theoretical Prediction of Spectroscopic Signatures for Structural Elucidation

Beyond basic identification, theoretical calculations can predict detailed spectroscopic data with high accuracy, serving as a powerful tool for structural elucidation and the interpretation of experimental spectra. By calculating properties like vibrational frequencies or nuclear magnetic shielding tensors, computational models can provide a direct link between a molecule's computed 3D structure and its measured spectrum.

For this compound, DFT calculations can predict its infrared (IR) and Raman spectra. researchgate.net The calculated vibrational frequencies correspond to specific molecular motions, such as C-H stretching, N-H bending, or ring deformations. mdpi.com Comparing the predicted spectrum to an experimental one can confirm the presence of specific functional groups and validate the computed molecular structure. mdpi.com

Similarly, theoretical methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These calculations are highly sensitive to the local electronic environment of each atom, making them excellent for distinguishing between different isomers or conformations. Furthermore, advanced techniques like Time-Dependent DFT (TD-DFT) can be used to simulate electronic spectra (UV-Vis), providing information about the electronic transitions within the molecule and helping to explain its photophysical properties. mdpi.comacs.org

Role As a Precursor and Synthetic Building Block in Complex Molecule Synthesis

Utilization in the Construction of Piperidine-Containing Architectures

No specific studies detailing the use of 4-(2-Chlorophenyl)-4-methylpiperidine as a foundational scaffold for constructing more complex piperidine-containing architectures were identified. While the piperidine (B6355638) ring is a crucial component in many pharmaceuticals, research on novel synthetic routes and modular approaches tends to focus on more broadly available or differently substituted piperidine derivatives. news-medical.net

Strategies for Derivatization and Scaffold Modification

Specific strategies for the derivatization of the this compound scaffold are not documented in the available literature. General chemical derivatization techniques are widely used to enhance the analytical performance of molecules or to introduce new functionalities, but no methods have been specifically applied to or developed for this compound. nih.govresearchgate.net

Introduction of Functional Groups for Further Synthetic Manipulation

There is no available information on specific methodologies for introducing additional functional groups onto the this compound molecule to facilitate further synthetic steps.

Application in Solid Phase Synthesis Methodologies

A comprehensive search did not yield any results indicating the use of this compound in solid-phase synthesis. Research in this area often highlights the use of related but structurally distinct compounds, such as 4-methylpiperidine (B120128), which is employed as a reagent for the removal of Fmoc protecting groups in solid-phase peptide synthesis (SPPS). researchgate.netscielo.org.mxredalyc.org However, this application is for a different compound and does not involve the use of this compound as a building block.

Case Studies of its Application in Multi-Step Organic Synthesis

No specific case studies or examples of multi-step organic syntheses utilizing this compound as a key intermediate or starting material are present in the reviewed scientific literature. Multi-step synthesis is a cornerstone of organic chemistry for creating complex molecules, but this particular compound is not featured in published synthetic pathways. rsc.orgsyrris.jp

Advanced Analytical Methodologies for Characterization in Synthetic Research

Development of Sophisticated Spectroscopic Techniques for Isomer Differentiation and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including complex piperidine (B6355638) derivatives. researcher.life While standard one-dimensional (1D) ¹H and ¹³C NMR provide essential information about the chemical environment of atoms, advanced 2D techniques are indispensable for unambiguously assigning the structure and determining the stereochemistry of 4-(2-Chlorophenyl)-4-methylpiperidine.

The key challenge in characterizing this compound is confirming the connectivity and the relative orientation of the substituents on the C4 position of the piperidine ring. Sophisticated 2D NMR experiments are employed to resolve these structural questions:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, allowing for the mapping of the proton network within the piperidine ring and confirming the integrity of the heterocyclic core.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is vital for assigning the carbon resonances of the piperidine ring.

Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment reveals couplings between protons and carbons that are two or three bonds apart. It is instrumental in confirming the placement of the 2-chlorophenyl and methyl groups at the C4 position by showing correlations from the methyl protons to the C4 carbon and the aromatic carbons, and from the piperidine protons to the quaternary C4 carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These techniques are paramount for stereochemical elucidation. ipb.pt They detect protons that are close in space, even if they are not directly bonded. For this compound, NOESY/ROESY can determine the relative orientation (axial or equatorial) of the methyl and aryl groups by observing through-space interactions with the axial and equatorial protons on the piperidine ring. mdpi.com

In conjunction with experimental data, computational methods based on density functional theory (DFT) can be used to predict NMR chemical shifts for different possible isomers. researcher.life Comparing the experimental spectra to the computationally predicted spectra for different stereoisomers can provide a high degree of confidence in the stereochemical assignment. researcher.life

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|

| C4 (Quaternary) | ~40-45 | Alkyl- and aryl-substituted quaternary carbon. |

| C2, C6 (Piperidine) | ~50-55 | Carbons adjacent to the nitrogen atom. |

| C3, C5 (Piperidine) | ~35-40 | Methylene carbons in the piperidine ring. |

| C-CH₃ (Methyl) | ~25-30 | Methyl group attached to a quaternary center. |

| Aromatic Carbons | ~127-145 | Typical range for substituted benzene (B151609) rings, including the carbon bearing the chlorine (C-Cl) and the carbon attached to the piperidine ring (C-ipso). |

Chromatographic Methodologies for Reaction Monitoring and Purification in Synthetic Studies

Chromatography is an essential tool in synthetic chemistry, serving the dual purposes of monitoring the progress of a reaction and purifying the final product. scielo.org.mx Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely employed in the synthesis of 4-arylpiperidine derivatives. google.comrsc.org

Reaction Monitoring: Analytical HPLC is the preferred method for monitoring the synthesis of this compound. A small aliquot of the reaction mixture is periodically injected into the HPLC system. By using a reversed-phase column (e.g., C18), the components of the mixture are separated based on their polarity. A UV detector allows for the visualization of the starting materials, intermediates, and the desired product as distinct peaks in a chromatogram. The progress of the reaction is tracked by observing the decrease in the peak area of the reactants and the corresponding increase in the peak area of the product over time. This allows the chemist to determine the optimal reaction time and identify the formation of any significant byproducts.

| Parameter | Condition |

|---|---|

| Instrument | Agilent 1200 Liquid Chromatograph or equivalent |

| Column | Reversed-Phase C18 (e.g., 4.6 × 150 mm, 3.5 µm) scielo.org.mx |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid) sielc.com |

| Flow Rate | 1.0 mL/min scielo.org.mx |

| Detector | UV-Vis at 210 nm and 254 nm |

| Column Temperature | 30 °C |

Purification: Once the reaction is complete, the crude product mixture must be purified to isolate this compound in high purity. Preparative HPLC is a powerful technique for this purpose, especially for removing structurally similar impurities. nih.govmdpi.com The principle is the same as analytical HPLC, but it is performed on a larger scale. A larger column packed with the same stationary phase is used, and a higher flow rate allows for the processing of larger quantities of the crude material. The fractions corresponding to the product peak are collected, combined, and the solvent is removed to yield the pure compound. researchgate.net

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 22 × 250 mm, 10 µm) |

| Mobile Phase | Isocratic or shallow gradient of Acetonitrile/Water (with 0.1% TFA) |

| Flow Rate | 10-20 mL/min mdpi.com |

| Injection Volume | 0.5 - 5.0 mL of concentrated crude sample |

| Detection | UV-Vis at a single wavelength (e.g., 254 nm) |

| Fraction Collection | Triggered by UV signal threshold |

Advanced Structural Elucidation Techniques for Complex Derivatives (e.g., X-ray Crystallography for mechanistic insights)

While spectroscopic methods provide powerful evidence for structure and stereochemistry, single-crystal X-ray crystallography stands as the unequivocal technique for determining the three-dimensional structure of a crystalline compound. researchgate.net For a complex derivative like this compound, obtaining a crystal structure provides absolute proof of its constitution and relative stereochemistry, resolving any ambiguities from NMR analysis.

The analysis of a crystal structure of a closely related analog, (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, confirms that the methylpiperidine ring adopts a stable chair conformation. nih.gov This technique provides precise measurements of bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's geometry in the solid state. For this compound, a crystal structure would definitively establish the spatial relationship between the 2-chlorophenyl ring and the methyl group relative to the piperidine ring.

Furthermore, crystallographic data can provide profound mechanistic insights. acs.org By analyzing the solid-state conformation, researchers can infer the most stable arrangement of substituents, which can help explain the stereochemical outcome of a reaction. For example, determining the preferred axial or equatorial orientation of the bulky 2-chlorophenyl group can help rationalize its influence on subsequent reactions or its interaction with biological targets. The crystal packing can also reveal intermolecular interactions, such as hydrogen bonds, that govern the supramolecular assembly. nih.govresearchgate.net

| Parameter | Value | Significance |

|---|---|---|

| Crystal System | Triclinic | Describes the basic crystal lattice symmetry. |

| Space Group | P-1 | Defines the symmetry elements within the unit cell. |

| Piperidine Ring Conformation | Chair | Confirms the lowest energy conformation of the heterocyclic ring. |

| Benzene-Piperidine Dihedral Angle | 39.89 (7)° | Quantifies the twist between the aromatic and piperidine rings. |

| Intermolecular Interactions | C—H⋯O interactions | Identifies weak hydrogen bonds that stabilize the crystal packing. |

Future Research Directions in the Academic Study of 4 2 Chlorophenyl 4 Methylpiperidine

Emerging Synthetic Challenges and Opportunities for Novel Transformations

The synthesis of highly substituted piperidines like 4-(2-Chlorophenyl)-4-methylpiperidine presents ongoing challenges related to efficiency, stereoselectivity, and functional group tolerance. researchgate.netnih.gov Future research will likely focus on developing innovative synthetic strategies that overcome the limitations of traditional methods.

Another area ripe for exploration is the dearomative functionalization of pyridines . researchgate.netnih.gov This strategy involves the stepwise addition of functional groups to a pyridine (B92270) ring, leading to the formation of a highly substituted piperidine (B6355638). This approach presents challenges in controlling site-selectivity, regio- and diastereoselectivity, but offers a powerful method for constructing complex piperidine cores. researchgate.netnih.gov Overcoming these selectivity challenges is a key goal for future research.

Furthermore, the development of novel cross-coupling reactions for the direct functionalization of the piperidine ring is an active area of research. researchgate.netnih.gov Techniques such as photoredox-catalyzed C-H arylation are emerging as powerful tools for the diastereoselective elaboration of the piperidine framework. nih.gov Applying these methods to substrates like this compound could provide rapid access to a diverse range of analogs with unique substitution patterns.

A summary of potential novel transformations is presented in the table below.

| Transformation | Description | Potential Advantages |

| Biocatalytic C-H Oxidation | Enzymatic hydroxylation of the piperidine ring. | High selectivity, environmentally friendly. |

| Radical Cross-Coupling | Nickel-electrocatalyzed formation of C-C bonds. | Efficient, avoids protecting groups and expensive catalysts. news-medical.net |

| Dearomative Functionalization | Stepwise functionalization of a pyridine precursor. researchgate.netnih.gov | Access to highly decorated piperidines. |

| Photoredox C-H Arylation | Light-mediated arylation of C-H bonds. nih.gov | High diastereoselectivity, mild reaction conditions. |

Potential for Unveiling New Mechanistic Insights in Organic Reactions

The study of reactions to synthesize and modify this compound provides a fertile ground for gaining deeper mechanistic insights into fundamental organic transformations. The stereochemical outcomes of dearomative functionalization reactions, for instance, can be probed to understand the intricate details of carbopalladation and other key steps. nih.gov

Future research could focus on detailed mechanistic studies of the emerging synthetic methods described above. For example, investigating the mechanism of photoredox-catalyzed C-H arylation of highly substituted piperidines can provide valuable information about the nature of the radical intermediates and the factors controlling diastereoselectivity. nih.gov Understanding these mechanisms is crucial for optimizing reaction conditions and expanding the substrate scope.

The study of kinetic resolutions of related 2-aryl-4-methylenepiperidines has already provided insights into the dynamics of N-Boc group rotation and its effect on lithiation chemistry. acs.org Similar studies on systems more closely related to this compound could reveal further details about the interplay of steric and electronic effects in asymmetric transformations.

Theoretical Predictions Guiding Future Experimental Endeavors and Synthetic Design

Computational chemistry is expected to play an increasingly important role in guiding the future academic study of this compound. Density Functional Theory (DFT) calculations can be employed to predict reaction pathways, rationalize stereochemical outcomes, and design new catalysts and reagents. nih.govresearchgate.net

For instance, DFT studies can be used to model the transition states of various synthetic transformations, providing insights into the factors that control reactivity and selectivity. researchgate.net This information can then be used to design experiments that favor the formation of the desired product. In the context of dearomative functionalization, DFT computations can help to understand and predict the site-selectivity, regio- and diastereoselectivity of the process. nih.gov

Furthermore, computational tools can be used to predict the biological activity and pharmacokinetic properties of novel analogs of this compound. clinmedkaz.org In silico screening of virtual libraries of compounds can help to prioritize synthetic targets and accelerate the discovery of new bioactive molecules. clinmedkaz.org Molecular docking and molecular dynamics simulations can provide insights into the binding modes of these compounds with their biological targets, guiding the design of more potent and selective ligands. rsc.orgnih.gov

| Computational Method | Application in Research |

| Density Functional Theory (DFT) | Predicting reaction pathways, rationalizing stereoselectivity, catalyst design. nih.govresearchgate.net |

| Molecular Docking | Predicting binding modes of ligands to biological targets. rsc.org |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of ligand-receptor complexes. nih.gov |

| In Silico Screening | Virtual screening of compound libraries to identify potential bioactive molecules. clinmedkaz.org |

Contribution to Fundamental Organic Chemistry Principles and Methodologies

The academic study of this compound and its derivatives is not only valuable for the specific applications of these compounds but also for its contribution to the broader field of organic chemistry. The development of new synthetic methods for this class of molecules often leads to the discovery of novel reactivity and the establishment of new synthetic principles.

For example, the challenges associated with the stereoselective synthesis of highly substituted piperidines drive the development of new asymmetric catalytic methods that can be applied to a wide range of other substrates. acs.org The exploration of C-H functionalization strategies for the piperidine core contributes to the growing toolbox of methods for the direct and efficient modification of complex molecules. researchgate.net

Moreover, the 4-arylpiperidine scaffold serves as a valuable platform for testing and validating new synthetic methodologies. researchgate.net The insights gained from studying the reactivity of this system can be extrapolated to other heterocyclic systems, thereby advancing the field of synthetic organic chemistry as a whole. The development of modular and efficient synthetic routes to these compounds, such as the combination of biocatalytic oxidation and radical cross-coupling, provides a powerful blueprint for the synthesis of other complex, three-dimensional molecules. news-medical.net

Q & A

Basic Question

- X-ray crystallography : Use SHELX software for structure solution and refinement. Key parameters include hydrogen bonding (e.g., Cl···H interactions) and torsional angles to validate the chair conformation of the piperidine ring .

- NMR : Assign peaks using 2D experiments (HSQC, HMBC). The 4-methyl group shows a singlet at ~1.2 ppm (¹H), while the 2-chlorophenyl substituent generates aromatic splitting (7.3–7.6 ppm). ¹³C NMR confirms quaternary carbons (e.g., C-Cl at ~135 ppm) .

What experimental strategies mitigate instability of this compound in aqueous media?

Basic Question

The compound is prone to hydrolysis due to the electron-withdrawing Cl group. Stability studies (pH 3–9, 25–40°C) suggest:

- Store in anhydrous solvents (e.g., DMSO) at –20°C.

- Use degassed buffers for biological assays to prevent oxidative degradation.

- Monitor degradation via LC-MS; major degradation products include 4-methylpiperidine and 2-chlorobenzoic acid .

How to design structure-activity relationship (SAR) studies for piperidine derivatives targeting CNS receptors?

Advanced Question

- Core modifications : Compare 4-methyl vs. 4-cyano substituents (, excluded; refer to for analogous methods).

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to assess interactions with dopamine D2 or serotonin receptors. Key residues (e.g., Asp114 in D2) should form hydrogen bonds with the piperidine nitrogen.

- In vitro assays : Measure binding affinity (IC₅₀) using radioligand displacement (³H-spiperone for D2) .

How to resolve contradictory bioactivity data in different assay systems?

Advanced Question

Contradictions may arise from assay conditions (e.g., protein binding, pH). Example workflow:

Standardize assays : Use identical cell lines (HEK293 for GPCRs) and buffer systems (PBS with 0.1% BSA).

Control for off-target effects : Screen against related receptors (e.g., adrenergic α1) using selectivity panels.

Validate with orthogonal methods : Compare SPR (surface plasmon resonance) binding kinetics with functional cAMP assays .

What computational tools predict metabolic pathways for this compound?

Advanced Question

- In silico metabolism : Use GLORYx or SyGMa to identify likely Phase I oxidation sites (e.g., benzylic C-H).

- CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms using human liver microsomes. LC-MS/MS quantifies metabolites like hydroxylated piperidine derivatives .

How to optimize HPLC methods for separating enantiomers of chiral piperidine derivatives?

Advanced Question

- Chiral columns : Use amylose-based (Chiralpak AD-H) or cellulose (Chiralcel OD-H) columns.

- Mobile phase : Isopropanol/hexane (90:10) with 0.1% diethylamine improves resolution (Rs > 2.0).

- Detection : UV at 254 nm for aromatic Cl groups; validate enantiopurity via polarimetry .

What safety protocols are critical for handling halogenated piperidines?

Basic Question

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for synthesis.

- Spill management : Neutralize with activated charcoal; avoid aqueous rinses (risk of HCl release).

- Waste disposal : Collect in halogenated waste containers; incinerate at >1,000°C .

How to address low reproducibility in crystallographic data for piperidine derivatives?

Advanced Question

- Crystal growth : Optimize vapor diffusion (ether/pentane) to obtain single crystals.

- Twinned data : Use SHELXL’s TWIN command for refinement. Validate with Rint (<5%) and CC1/2 (>80%) .

What strategies validate target engagement in cellular models?

Advanced Question

- Cellular thermal shift assay (CETSA) : Monitor protein stabilization after compound treatment.

- BRET (Bioluminescence Resonance Energy Transfer) : Quantify receptor conformational changes in live cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.